molecular formula C20H13N2NaO5S B12676121 Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate CAS No. 94160-43-7

Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate

Cat. No.: B12676121
CAS No.: 94160-43-7
M. Wt: 416.4 g/mol
InChI Key: CIZAKYJKLFQMBS-UHFFFAOYSA-M
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Description

Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate: is a synthetic organic compound with the molecular formula C20H14N2O5SNa. It is commonly used in various industrial applications, particularly in the dye and pigment industry due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate typically involves the diazotization of 1,5-dihydroxy-2-naphthylamine followed by coupling with naphthalene-1-sulphonic acid . The reaction is carried out under acidic conditions to facilitate the formation of the azo bond.

Industrial Production Methods: In industrial settings, the compound is produced by gradually adding the sodium salt of naphthalene-1,5-disulfonic acid to an excess of 75% sodium hydroxide. The mixture is then heated under pressure to 276°C over the course of 7 hours, followed by an additional 5 hours of heating to complete the reaction .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are typically employed.

    Substitution: Electrophilic substitution reactions can occur in the presence of strong acids or bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of amines .

Scientific Research Applications

Chemistry: In chemistry, Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate is used as a coupling component in the synthesis of azo dyes .

Biology and Medicine: The compound has applications in biological staining and as a pH indicator due to its color-changing properties under different pH conditions .

Industry: Industrially, it is used in the production of dyes and pigments, particularly for textiles and leather .

Mechanism of Action

The mechanism by which Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate exerts its effects involves the formation of an azo bond, which is responsible for its vibrant color properties. The molecular targets and pathways involved include interactions with various substrates in dyeing processes, leading to the formation of stable colored complexes.

Comparison with Similar Compounds

  • Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)benzene-1-sulphonate
  • Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)phenyl-1-sulphonate
  • Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)tolyl-1-sulphonate

Uniqueness: Compared to these similar compounds, Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate is unique due to its specific structural configuration, which imparts distinct color properties and stability in various industrial applications.

Properties

CAS No.

94160-43-7

Molecular Formula

C20H13N2NaO5S

Molecular Weight

416.4 g/mol

IUPAC Name

sodium;4-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C20H14N2O5S.Na/c23-18-7-3-6-15-13(18)8-9-17(20(15)24)22-21-16-10-11-19(28(25,26)27)14-5-2-1-4-12(14)16;/h1-11,23-24H,(H,25,26,27);/q;+1/p-1

InChI Key

CIZAKYJKLFQMBS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C3)C(=CC=C4)O)O.[Na+]

Origin of Product

United States

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